N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide
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Overview
Description
N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a glycylamino moiety, and a furan ring. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide typically involves multiple steps:
Protection of the amino group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino compound.
Formation of the glycylamino moiety: The protected amino compound is then reacted with glycine or its derivatives to introduce the glycylamino group.
Coupling with the furan ring: The final step involves coupling the glycylamino compound with a furan derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or oxalyl chloride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products
Scientific Research Applications
N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide involves its interaction with specific molecular targets. The Boc group provides stability during synthesis, while the glycylamino and furan moieties may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions . The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-N-[4-(aminomethyl)phenyl]-2-furamide: Similar structure but lacks the glycylamino group.
N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-thiopheneamide: Similar structure but contains a thiophene ring instead of a furan ring.
Uniqueness
N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide is unique due to the presence of both the glycylamino group and the furan ring, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[2-[4-(furan-2-carbonylamino)anilino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-18(2,3)26-17(24)19-11-15(22)20-12-6-8-13(9-7-12)21-16(23)14-5-4-10-25-14/h4-10H,11H2,1-3H3,(H,19,24)(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOAFPBBCDPOFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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